
(S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol is a chiral compound with a pyrrolidine ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a nucleophilic substitution reaction, often using a halogenated phenyl compound as the starting material.
Introduction of the Ethan-1-ol Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane or amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid, halogens, or sulfuric acid, along with appropriate catalysts.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes, amines.
Substitution: Nitro, halogenated, or sulfonated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
(S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in the study of enzyme mechanisms and receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials, including agrochemicals and performance polymers.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and specificity, while the ethan-1-ol moiety may participate in hydrogen bonding and other interactions. The compound may modulate the activity of neurotransmitter systems, particularly those involving acetylcholine and dopamine.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol: The enantiomer of the compound, with similar chemical properties but potentially different biological activity.
1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-one: A ketone derivative with different reactivity and applications.
1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine: An amine derivative with distinct chemical and biological properties.
Uniqueness
(S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. Its combination of a pyrrolidine ring, phenyl group, and ethan-1-ol moiety provides a versatile scaffold for the development of novel compounds with diverse applications.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
(1S)-1-(2-pyrrolidin-1-ylphenyl)ethanol |
InChI |
InChI=1S/C12H17NO/c1-10(14)11-6-2-3-7-12(11)13-8-4-5-9-13/h2-3,6-7,10,14H,4-5,8-9H2,1H3/t10-/m0/s1 |
Clave InChI |
AEZJRQBMPLDLMX-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1N2CCCC2)O |
SMILES canónico |
CC(C1=CC=CC=C1N2CCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



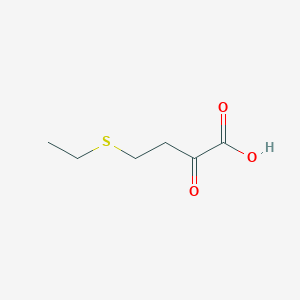
aminehydrochloride](/img/structure/B13586788.png)
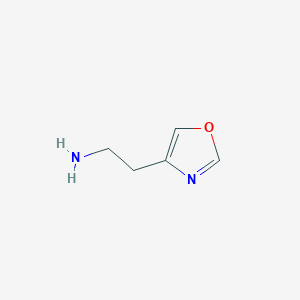
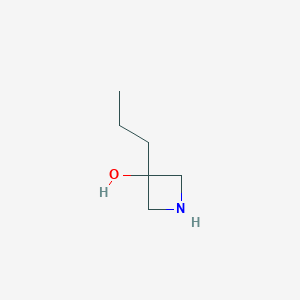


![[2-(Trifluoromethyl)oxolan-3-yl]methanamine](/img/structure/B13586819.png)
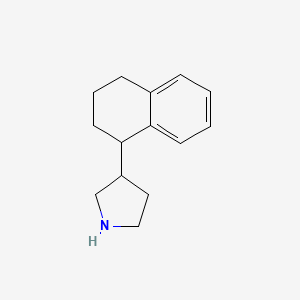

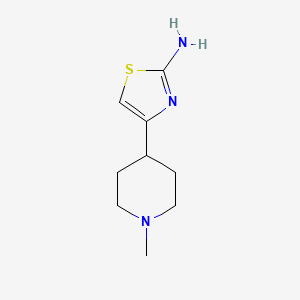
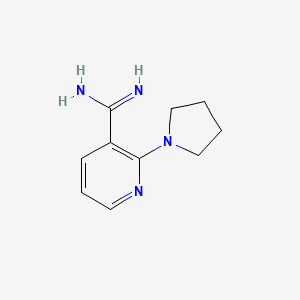
![2-(4-methylphenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride](/img/structure/B13586836.png)

